molecular formula C21H20N4O6 B009712 2-Desamino-5,8-dideazafolic acid CAS No. 106585-70-0

2-Desamino-5,8-dideazafolic acid

Cat. No. B009712
M. Wt: 424.4 g/mol
InChI Key: CSROEJXVRAZBAD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desamino-5,8-dideazafolic acid (DDA) is a synthetic analog of folic acid, which is an essential vitamin for the human body. DDA has been extensively studied due to its potential as an anticancer agent and its ability to inhibit the growth of various microorganisms.

Mechanism Of Action

2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Desamino-5,8-dideazafolic acid inhibits this enzyme by binding to the active site of thymidylate synthase and preventing the conversion of dUMP to dTMP.

Biochemical And Physiological Effects

2-Desamino-5,8-dideazafolic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-Desamino-5,8-dideazafolic acid inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Physiologically, 2-Desamino-5,8-dideazafolic acid has been shown to inhibit the growth of various cancer cell lines and microorganisms.

Advantages And Limitations For Lab Experiments

2-Desamino-5,8-dideazafolic acid has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and microorganisms. However, 2-Desamino-5,8-dideazafolic acid also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-Desamino-5,8-dideazafolic acid. One direction is to further investigate its potential as an anticancer agent, including its ability to inhibit the growth of various cancer cell lines and its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as an antimicrobial agent, including its ability to inhibit the growth of various microorganisms and its potential as a treatment for infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-Desamino-5,8-dideazafolic acid and to investigate its potential side effects.

Synthesis Methods

2-Desamino-5,8-dideazafolic acid can be synthesized by several methods, including the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydrofolic acid, or by the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydro-2'-deoxyfolic acid. Both of these methods involve the removal of the 2-amino group from the pyrimidine ring of folic acid, resulting in the formation of 2-Desamino-5,8-dideazafolic acid.

Scientific Research Applications

2-Desamino-5,8-dideazafolic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. 2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. 2-Desamino-5,8-dideazafolic acid has also been studied for its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites.

properties

CAS RN

106585-70-0

Product Name

2-Desamino-5,8-dideazafolic acid

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1

InChI Key

CSROEJXVRAZBAD-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O

Origin of Product

United States

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